molecular formula C9H10N2 B162972 1-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 126344-09-0

1-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B162972
M. Wt: 146.19 g/mol
InChI Key: WRYJRJSQPWZHHU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It has been studied for its potential use in treating immune diseases such as organ transplantation . The compound has been found to have immunomodulatory effects, particularly targeting Janus Kinase 3 (JAK3), a protein that plays a crucial role in modulating a number of inflammatory and immune mediators .


Synthesis Analysis

The synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives has been described in several studies . For instance, 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles have been shown to undergo condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine ring with an ethyl group attached . The molecular weight of the compound is 118.1359 .


Chemical Reactions Analysis

1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . In particular, compound 4h has shown potent FGFR inhibitory activity .

Scientific Research Applications

Synthetic Routes and Derivatization

  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines, including the synthesis of novel ethylene-bridged compounds, has been developed, broadening the scope of derivatization possibilities for this class of compounds (Wilding et al., 2015).

Molecular Semiconducting Materials

  • Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in semiconducting materials. Research into nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine showed promising electrochemical properties and n-channel transport characteristics, indicating potential applications in electronics (Zhou et al., 2019).

Antioxidant Activity

  • Some derivatives of pyrrolo[2,3-b]pyridine have shown significant antioxidant activity. This suggests potential applications in fields like pharmacology or material science, where oxidative stability is important (Zaki et al., 2017).

Antibacterial Agents

  • Certain pyrrolo[2,3-b]pyridine compounds have been screened for antibacterial properties, indicating their potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).

Photophysical Properties

  • The photophysical behavior of pyrrolo[2,3-b]pyridine derivatives, such as their solvatochromism and fluorescence, has been investigated. These properties suggest applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Cancer Research

  • Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met inhibitors, showing potential in cancer research. These studies help in understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Liu et al., 2016).

Safety And Hazards

While specific safety and hazard information for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

1-Ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives have shown promise in the treatment of various types of tumors due to their ability to inhibit FGFR signaling pathway . Future research may focus on further optimizing these compounds for use in cancer therapy .

properties

IUPAC Name

1-ethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJRJSQPWZHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473678
Record name 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

126344-09-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 grams (0.0846 moles) of 7-azaindole (Aldrich (trademark)) were dissolved in 200 mL of reagent grade acetone at room temperature and treated with 10 grams (0.178 moles) of powdered KOH. After~2-3 minutes, 67 mL (0.846 moles) of ethyl iodide was added over a period of 5-10 minutes and the reaction mixture was stirred at room temperature for 30-40 minutes. Thin layer chromatography (TLC) using 95% methylene chloride/5% ethyl acetate showed complete consumption of the starting material and formation of a single less polar product. The reaction mixture was concentrated in vacuo and the residue was partitioned between water and methylene chloride (350 mL). The organic layer was separated and washed with water and brine and dried (sodium sulfate). Concentration of the organic extract in vacuo gave a yellow-brown oil which was purified on a silica gel column eluting with methylene chloride/ethyl acetate (95%/5%). A total of 11.15 grams (90%) of pure final product (light yellow oil) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Surasani, D Kalita, AVD Rao… - Beilstein Journal of …, 2012 - beilstein-journals.org
Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole (1H-pyrrole [2, 3-b] pyridine), with amides, amines, amino acid …
Number of citations: 26 www.beilstein-journals.org
M KATO, K ITo, S NISHINO, H YAMAKUNI… - Chemical and …, 1995 - jstage.jst.go.jp
Structure—Activity Relationships of Azabicycloalkaneacetamide Derivatives Page 1 August 1995 Chem. Pharm. Bull. 43(8) l351-1357 (1995) 1351 New 5—HT3 (Serotonin-3) Receptor …
Number of citations: 35 www.jstage.jst.go.jp
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
Z Du, Y Xing, P Lu, Y Wang - Organic letters, 2015 - ACS Publications
Symmetrical 3,3-diaryl-2-iminoindoles were prepared from 3-diazoindolin-2-imines and indoles via a copper-catalyzed cascade arylation/dehydrogenative cross-coupling process. By …
Number of citations: 43 pubs.acs.org
R Sriram, CN Sesha Sai Pavan Kumar… - Synthetic …, 2012 - Taylor & Francis
A simple and efficient method is described for the oxidation of 7-azaindoles and indoles to 7-azaisatins and isatins using pyridinium chlorochromate–silica gel (PCC-SiO 2 ) with the aid …
Number of citations: 29 www.tandfonline.com

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